molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2

Desamino hydroxy terazosin

Cat. No.: B569979
CAS No.: 1177261-73-2
M. Wt: 388.424
InChI Key: SOPCVLMNPKFJKQ-UHFFFAOYSA-N
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Description

Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of this compound is C19H24N4O5, and it has a molecular weight of 388.4177 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:

    Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.

    Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

    Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .

Scientific Research Applications

Desamino hydroxy terazosin has several scientific research applications, including:

Mechanism of Action

Desamino hydroxy terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s interaction with alpha-1 adrenergic receptors inhibits the action of adrenaline, thereby reducing arterial tone and alleviating symptoms of benign prostatic hyperplasia and hypertension .

Comparison with Similar Compounds

    Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.

    Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.

    Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.

Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .

Biological Activity

Desamino hydroxy terazosin, a derivative of the alpha-1 adrenergic antagonist terazosin, exhibits significant biological activity primarily in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound functions as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the prostate and bladder neck. This mechanism is crucial for alleviating urinary symptoms associated with BPH and improving urinary flow rates. The compound selectively inhibits alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, contributing to its therapeutic effects in both urological and cardiovascular conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Approximately 90% absorption rate.
  • Volume of Distribution : Ranges from 25 to 30 liters.
  • Protein Binding : High protein binding at 90-94%.
  • Metabolism : Primarily metabolized in the liver, producing several metabolites including 6-O-demethyl terazosin and 7-O-methyl terazosin .

Case Studies and Clinical Trials

  • Hytrin Community Assessment Trial :
    • Objective : To assess the effectiveness of terazosin in treating moderate to severe BPH symptoms.
    • Results : Patients treated with terazosin showed a significant improvement in the American Urological Association Symptom Score (AUA-SS) by 37.8% compared to 18.4% in the placebo group (P<0.001). Peak urinary flow rates improved by an average of 2.2 mL/s in the terazosin group .
  • Long-term Efficacy Study :
    • Duration : 42 months.
    • Findings : Significant improvements in peak urinary flow rates were observed, with mean increases ranging from 1.0 to 4.0 mL/s over multiple evaluations .
  • Comparative Study with Finasteride :
    • Objective : To compare the efficacy of terazosin against finasteride for BPH treatment.
    • Results : Terazosin significantly outperformed finasteride in reducing symptom scores and improving urinary flow rates (mean changes of -6.1 vs. -3.2 points for symptom scores) over one year .

Safety Profile

This compound is generally well-tolerated; however, common adverse effects include:

  • Dizziness
  • Asthenia
  • Somnolence

These side effects contributed to withdrawal rates of approximately 19.7% in terazosin-treated patients compared to 15.2% in placebo groups . The compound's safety profile remains favorable when monitored properly during treatment.

Summary Table of Clinical Findings

StudyTreatment GroupAUA-SS Improvement (%)Peak Urinary Flow Rate Change (mL/s)Adverse Events (%)
Hytrin Community AssessmentTerazosin37.8+2.219.7
Long-term Efficacy StudyTerazosin>40+1.0 to +4.0Varies
Comparison with FinasterideTerazosin-6.1+2.7Varies

Properties

IUPAC Name

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177261-73-2
Record name Desamino hydroxy terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESAMINO HYDROXY TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
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